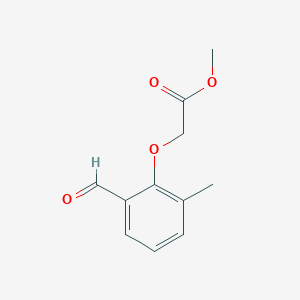
2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine is a synthetic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Iodo Group: Iodination can be achieved using iodine or iodinating reagents such as N-iodosuccinimide.
Attachment of the Piperidyl Group: The piperidyl group can be introduced through nucleophilic substitution reactions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added using trifluoroethylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperidyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-4-carboxylic acid derivatives, while substitution could result in various substituted indole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Research: Studying its effects on cellular pathways and its potential as a biochemical tool.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The presence of the indole core suggests potential binding to serotonin receptors, while the trifluoroethyl group may enhance its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indole
- 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-3-amine
Uniqueness
The unique combination of the iodo, piperidyl, and trifluoroethyl groups in 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H19F3IN3 |
|---|---|
Poids moléculaire |
437.24 g/mol |
Nom IUPAC |
2-iodo-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |
InChI |
InChI=1S/C16H19F3IN3/c1-22-7-5-11(6-8-22)21-13-3-2-4-14-12(13)9-15(20)23(14)10-16(17,18)19/h2-4,9,11,21H,5-8,10H2,1H3 |
Clé InChI |
DUDBBVRZLMZGDE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


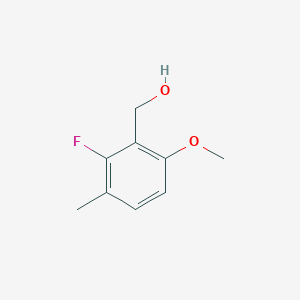
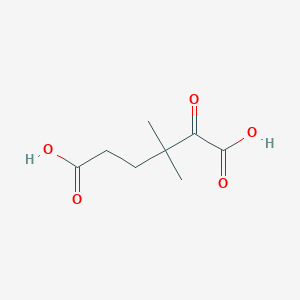


![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
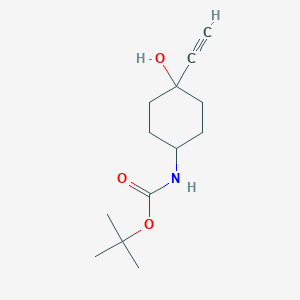
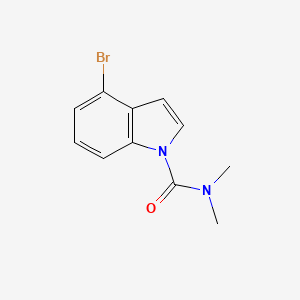
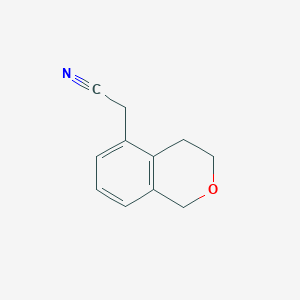
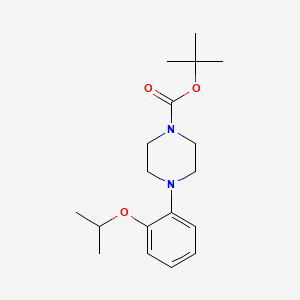
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
